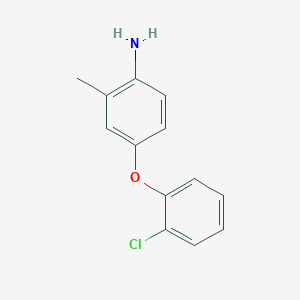

4-(2-Chlorophenoxy)-2-methylaniline

Vue d'ensemble

Description

4-(2-Chlorophenoxy)-2-methylaniline is an organic compound with a complex structure that includes a chlorophenoxy group and a methylaniline group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenoxy)-2-methylaniline typically involves the reaction of 2-chlorophenol with 4-chloro-2-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Chlorophenoxy)-2-methylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Applications De Recherche Scientifique

Synthesis of Dyes

One of the prominent applications of 4-(2-Chlorophenoxy)-2-methylaniline is in the production of azo dyes. These dyes are widely used in textiles, plastics, and food industries due to their vibrant colors and stability. The compound serves as a diazo component in the synthesis process, which typically involves:

- Diazotization : The amine group is diazotized to form a diazonium salt.

- Coupling Reaction : This diazonium salt then couples with phenolic compounds to produce azo dyes.

Table 1: Azo Dyes Derived from this compound

| Dye Name | Application Area | Color |

|---|---|---|

| Pigment Red 7 | Textiles | Red |

| Pigment Yellow 49 | Plastics | Yellow |

Agrochemical Applications

This compound is also utilized in agrochemicals, particularly as a herbicide or plant growth regulator. Its chlorophenoxy structure is characteristic of many herbicides that target specific plant growth pathways. Research indicates that this compound can inhibit certain enzymes involved in plant growth, making it effective against unwanted vegetation.

Case Study: Herbicidal Activity

A study demonstrated that formulations containing this compound showed significant herbicidal activity against common weeds in agricultural settings. The efficacy was attributed to its ability to disrupt hormone signaling pathways in plants.

Pharmaceutical Intermediates

In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various therapeutic agents. Its amine functionality allows for further modifications that lead to biologically active compounds.

Table 2: Pharmaceuticals Synthesized Using this compound

| Pharmaceutical Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Antihistamines | Allergy Treatment | H1 receptor antagonist |

| Antimicrobials | Infection Control | Inhibition of bacterial cell wall synthesis |

Environmental Impact and Safety

While exploring the applications of this compound, it is crucial to consider its environmental impact and safety profile. The compound has been classified under various hazard categories due to its potential toxicity and carcinogenicity.

Safety Information:

- Toxicological Data : LD50 (oral) for rats is approximately 464 mg/kg.

- Environmental Concerns : Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity.

Mécanisme D'action

The mechanism by which 4-(2-Chlorophenoxy)-2-methylaniline exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can enhance binding affinity to certain proteins, while the methylaniline group may influence the compound’s overall reactivity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2-Chlorophenoxy)aniline

- 4-(2-Chlorophenoxy)acetamido benzoic acid

- 4-(2-(4-Chloro-2-methylphenoxy)propanamido) benzoic acid

Uniqueness

4-(2-Chlorophenoxy)-2-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Activité Biologique

4-(2-Chlorophenoxy)-2-methylaniline, a compound with significant biological activity, has been the subject of various studies exploring its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C13H12ClNO

- Molecular Weight : 235.69 g/mol

- Physical State : Colorless solid

- Melting Point : Approximately 29–30 °C

- Boiling Point : 240–241 °C

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival. For instance, it may modulate the activity of enzymes linked to the cell cycle, thereby inducing apoptosis in malignant cells .

Study on Antimicrobial Efficacy

In a study published in a peer-reviewed journal, various concentrations of this compound were tested against M. tuberculosis. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of many conventional antibiotics, suggesting potential as an effective treatment option for resistant strains .

Carcinogenicity Assessment

Despite its beneficial biological activities, there are concerns regarding the carcinogenic potential of this compound. Historical data from chronic feeding studies in rodents have shown a correlation between exposure to similar compounds and the development of hemangiosarcomas . The International Agency for Research on Cancer (IARC) has classified related compounds as probable human carcinogens based on such findings .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

4-(2-chlorophenoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSBIDDVDYJUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.